Ethyl 7-methyl-3-[(pyridin-4-ylamino)methyl]-1-benzofuran-2-carboxylate;hydrobromide
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Overview
Description
Ethyl 7-methyl-3-[(pyridin-4-ylamino)methyl]-1-benzofuran-2-carboxylate;hydrobromide is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-methyl-3-[(pyridin-4-ylamino)methyl]-1-benzofuran-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 7-methyl-1-benzofuran-2-carboxylic acid with ethyl chloroformate to form the corresponding ethyl ester. This intermediate is then reacted with 4-aminomethylpyridine under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as anhydrous ethanol and catalysts like trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-methyl-3-[(pyridin-4-ylamino)methyl]-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium halides, anhydrous solvents
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Reduced derivatives
Substitution: Halogenated derivatives
Scientific Research Applications
Ethyl 7-methyl-3-[(pyridin-4-ylamino)methyl]-1-benzofuran-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and receptor interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 7-methyl-3-[(pyridin-4-ylamino)methyl]-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(pyridin-2-ylamino)propanoate
- Ethyl 2-amino-3-(4-pyridinyl)propanoate
- Ethyl 3-{[(1-ethyl-2-pyrrolidinyl)methyl]amino}propanoate
Uniqueness
Ethyl 7-methyl-3-[(pyridin-4-ylamino)methyl]-1-benzofuran-2-carboxylate stands out due to its unique benzofuran scaffold, which imparts distinct biological activities compared to other similar compounds. Its specific substitution pattern and functional groups contribute to its unique pharmacological profile and potential therapeutic applications .
Properties
IUPAC Name |
ethyl 7-methyl-3-[(pyridin-4-ylamino)methyl]-1-benzofuran-2-carboxylate;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3.BrH/c1-3-22-18(21)17-15(11-20-13-7-9-19-10-8-13)14-6-4-5-12(2)16(14)23-17;/h4-10H,3,11H2,1-2H3,(H,19,20);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFXVHWHLQJPAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC(=C2O1)C)CNC3=CC=NC=C3.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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